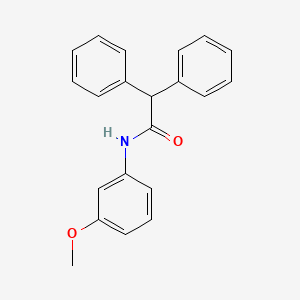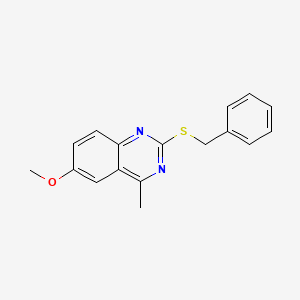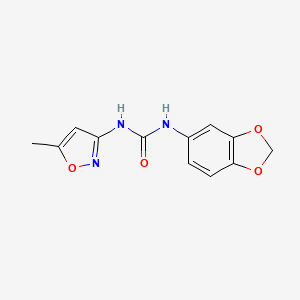![molecular formula C20H21NO2S B5877960 9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5877960.png)
9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione, also known as methiothepin, is a chemical compound that belongs to the class of acridine derivatives. It has been widely used in scientific research as a potent antagonist for serotonin receptors, particularly the 5-HT1A, 5-HT1B, and 5-HT2A receptors. Methiothepin has been synthesized using various methods and has shown promising results in various studies, including its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments.
Mecanismo De Acción
Methiothepin exerts its pharmacological effects by blocking the binding of serotonin to its receptors. It acts as a competitive antagonist for the 5-HT1A, 5-HT1B, and 5-HT2A receptors, preventing the activation of downstream signaling pathways. Methiothepin has been shown to inhibit the release of serotonin in the brain, leading to a decrease in its neurotransmitter activity. This mechanism of action has been implicated in various physiological and pathological processes, including anxiety, depression, and schizophrenia.
Biochemical and Physiological Effects:
Methiothepin has been shown to have various biochemical and physiological effects, including its role in regulating mood and behavior. It has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential therapeutic use in the treatment of anxiety and depression. Methiothepin has also been shown to have antipsychotic effects in animal models of schizophrenia, suggesting its potential use in the treatment of this disorder.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methiothepin has several advantages and limitations in laboratory experiments. Its high affinity and selectivity for serotonin receptors make it a valuable tool for studying the functions of these receptors. Methiothepin has also been shown to have low toxicity and good pharmacokinetic properties, making it a safe and effective research tool. However, its potency and specificity can also be a limitation, as it may interfere with other signaling pathways and produce off-target effects.
Direcciones Futuras
There are several future directions for research on 9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione. One potential area of research is the development of more selective and potent antagonists for serotonin receptors, which may provide more specific insights into the functions of these receptors. Another potential area of research is the investigation of the role of 9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione in other physiological and pathological processes, such as pain, addiction, and neurodegenerative diseases. Finally, the potential therapeutic use of 9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione and other serotonin receptor antagonists in the treatment of psychiatric disorders warrants further investigation.
Métodos De Síntesis
Methiothepin has been synthesized using various methods, including the reaction of 4-bromomethylthiophenol with 1,2,3,4-tetrahydroacridine-9,10-dione in the presence of a base. Another method involves the reaction of 4-(methylthio)phenylacetic acid with 1,2,3,4-tetrahydroacridine-9,10-dione in the presence of a coupling agent. These methods have been proven to be effective in synthesizing 9-[4-(methylthio)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione with high purity and yield.
Aplicaciones Científicas De Investigación
Methiothepin has been widely used in scientific research as a potent antagonist for serotonin receptors. It has been shown to have high affinity and selectivity for the 5-HT1A, 5-HT1B, and 5-HT2A receptors, making it a valuable tool for studying the functions of these receptors. Methiothepin has been used in various studies to investigate the role of serotonin receptors in various physiological and pathological processes, including anxiety, depression, and schizophrenia.
Propiedades
IUPAC Name |
9-(4-methylsulfanylphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S/c1-24-13-10-8-12(9-11-13)18-19-14(4-2-6-16(19)22)21-15-5-3-7-17(23)20(15)18/h8-11,18,21H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRICYYRXBTRKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[4-(methylsulfanyl)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5877907.png)

![N-(4-methylbenzyl)-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5877936.png)
![4-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5877944.png)
![4-[(2,6-dichloro-4-methylpyridin-3-yl)carbonyl]morpholine](/img/structure/B5877949.png)
![4-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5877952.png)
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5877956.png)

![4-methoxy-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5877977.png)

![N-({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5877986.png)
![3,3,11-trimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5877994.png)